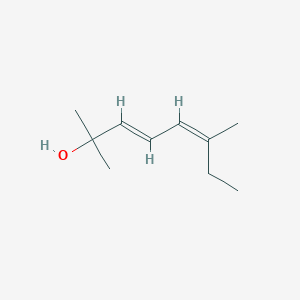
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is an organic compound with a unique structure characterized by its double bonds and hydroxyl group. This compound is often found in various natural products and has significant applications in different fields due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of Grignard reagents, which react with suitable aldehydes or ketones under controlled conditions to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- may involve more scalable processes such as catalytic hydrogenation or the use of biocatalysts. These methods are optimized for higher yields and purity, ensuring that the compound meets the necessary standards for its applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols, which have their own unique applications in different fields.
Scientific Research Applications
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties.
Mechanism of Action
The mechanism by which 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- include:
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
What sets 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- apart from these similar compounds is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these specific characteristics are required.
Properties
CAS No. |
18675-16-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
InChI Key |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Isomeric SMILES |
CC/C(=C\C=C\C(C)(C)O)/C |
Canonical SMILES |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-16-6 18675-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





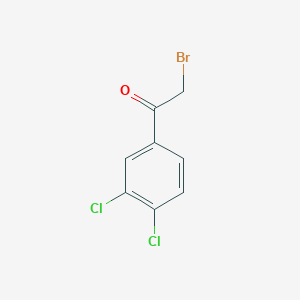
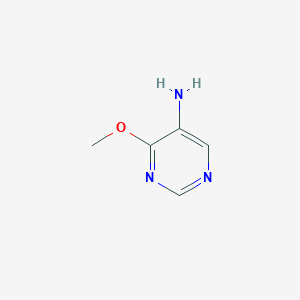
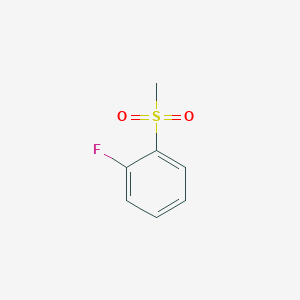
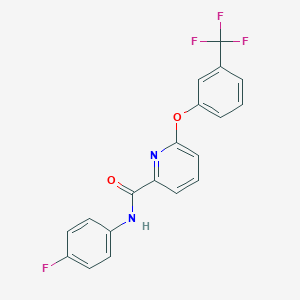
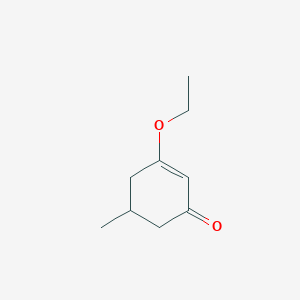
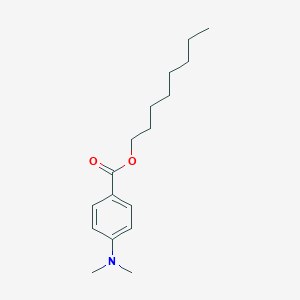

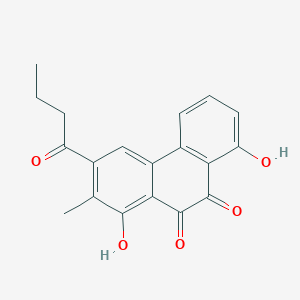
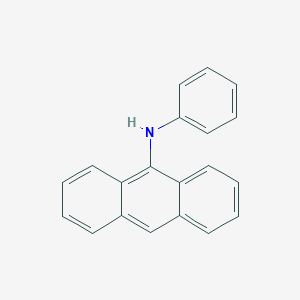
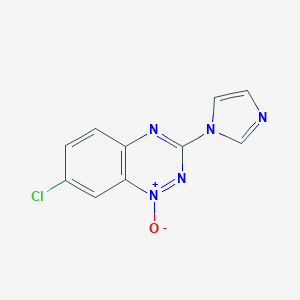
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
